molecular formula C19H26BNO5S B13716458 3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester

3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester

Cat. No.: B13716458
M. Wt: 391.3 g/mol
InChI Key: TVQAEIQIMCWNSM-UHFFFAOYSA-N
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Description

The compound 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester (CAS No. 796061-08-0) is a boronic acid derivative with the molecular formula C19H24BNO4S and a molecular weight of 373.27 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester typically involves the reaction of 3-aminophenylboronic acid with p-toluenesulfonyl chloride in the presence of a base, followed by esterification with pinacol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and hydroxyl groups , forming cyclic boronate esters . This interaction is crucial in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester is unique due to its pinacol ester group, which enhances its stability and solubility in organic solvents. This makes it particularly useful in organic synthesis and industrial applications where stability and solubility are critical .

Properties

Molecular Formula

C19H26BNO5S

Molecular Weight

391.3 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[(4-methylphenyl)sulfonylamino]phenyl]borinic acid

InChI

InChI=1S/C19H26BNO5S/c1-14-9-11-17(12-10-14)27(24,25)21-16-8-6-7-15(13-16)20(23)26-19(4,5)18(2,3)22/h6-13,21-23H,1-5H3

InChI Key

TVQAEIQIMCWNSM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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